NIP 142

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

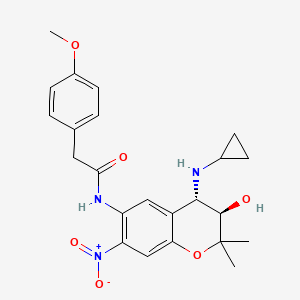

NIP-142 is a benzopyran derivative compound known for its antiarrhythmic properties. It was initially synthesized as a highly selective blocker of the acetylcholine-activated potassium current.

Preparation Methods

Synthetic Routes and Reaction Conditions

NIP-142 is synthesized through a multi-step process involving the formation of a benzopyran core structure. The synthesis typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including cyclization, nitration, and amination to form the final benzopyran derivative .

Industrial Production Methods

The industrial production of NIP-142 involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

NIP-142 undergoes various chemical reactions, including:

Oxidation: NIP-142 can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert NIP-142 to its corresponding hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Efficacy in Atrial Fibrillation

NIP-142 has shown significant efficacy in various preclinical and clinical studies:

- Canine Models : In studies using canine models, NIP-142 successfully terminated microreentry-type AF induced by vagal nerve stimulation and macroreentry-type atrial flutter induced by intercaval crush. The drug prolonged the atrial ERP without affecting ventricular conduction .

- Isolated Myocardium Studies : Research on isolated guinea pig myocardium demonstrated that NIP-142 concentration-dependently prolonged the refractory period and action potential duration specifically in the atrium, confirming its atrial specificity .

Comparison with Other Antiarrhythmic Agents

The following table summarizes the comparative effects of NIP-142 with other antiarrhythmic agents:

| Agent | Mechanism | Atrial Specificity | Proarrhythmic Risk | Efficacy in AF |

|---|---|---|---|---|

| NIP-142 | Blocks I_Kur and I_KACh | High | Low | High |

| E-4031 | Blocks I_Kr (rapidly activating K+ current) | Moderate | Moderate | Moderate |

| Sotalol | Blocks I_Kr | Low | High | Moderate |

Case Study 1: Termination of Atrial Fibrillation

In a controlled study involving anesthetized dogs, administration of NIP-142 led to the termination of focal activity-type AF induced by aconitine. The compound not only reversed atrial ERP shortening but also restored rate adaptation during rapid atrial pacing .

Case Study 2: Electrophysiological Effects

A study examining the electrophysiological effects of NIP-142 on mouse atrial repolarization revealed that it effectively blocked currents through potassium channel alpha subunits Kv1.5, Kv4.2, and Kv4.3, contributing to its antiarrhythmic activity . The findings indicated that NIP-142 increased contractile force while prolonging action potential duration, suggesting potential benefits beyond mere arrhythmia management.

Mechanism of Action

NIP-142 exerts its effects by blocking specific ion channels in the heart. It preferentially blocks the ultrarapid delayed rectifier potassium current and the acetylcholine-activated potassium current. This blockade prolongs the action potential duration and the effective refractory period in the atrium, which helps to terminate atrial arrhythmias. The molecular targets of NIP-142 include potassium channel alpha subunits such as Kv1.5, Kv4.2, and Kv4.3 .

Comparison with Similar Compounds

Similar Compounds

NIP-151: Another benzopyran derivative with similar antiarrhythmic properties.

Chromanol 293B: A compound that also blocks potassium channels but with different selectivity.

E-4031: A class III antiarrhythmic agent that prolongs action potential duration in both atrial and ventricular tissues

Uniqueness of NIP-142

NIP-142 is unique in its selective action on atrial ion channels, which reduces the risk of ventricular proarrhythmia. This selectivity makes it a promising candidate for the treatment of atrial fibrillation with minimal side effects compared to other antiarrhythmic agents .

Biological Activity

NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.

NIP-142 exhibits its biological activity through the following mechanisms:

- Ion Channel Blockade : NIP-142 preferentially inhibits the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .

- Termination of Atrial Fibrillation : In canine models, NIP-142 has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .

Electrophysiological Studies

A series of studies have been conducted to elucidate the effects of NIP-142 on cardiac electrophysiology:

- Canine Model Studies : NIP-142 was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .

- KCNQ1/KCNE1 Channel Interaction : NIP-142 has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration (EC50) of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .

- Kir3 Channel Inhibition : As a moderately selective inhibitor of IKACh, NIP-142 effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .

Case Studies

Several case studies have highlighted the clinical relevance of NIP-142:

- Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of NIP-142 resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .

- Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, NIP-142 exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Ion Channel Blockade | Blocks IKur and IKACh selectively in atrial tissue |

| Atrial Fibrillation Termination | Effective against microreentry and focal activity-induced AF |

| ERP Prolongation | Significantly prolongs atrial ERP without affecting conduction times |

| KCNQ1/KCNE1 Interaction | Concentration-dependent blockade with EC50=13.2μM |

| Kir3 Channel Inhibition | Moderately selective small-molecule blocker with low micromolar inhibition |

Properties

IUPAC Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADWMAQVCHLHJ-FCHUYYIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.